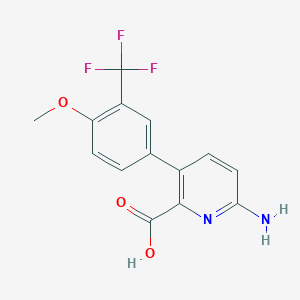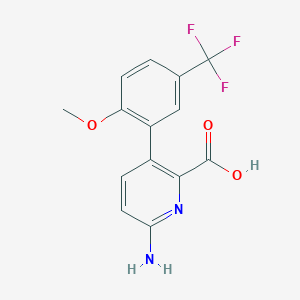
4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% (4-OH-2-PCP) is a synthetic compound that has been studied for its potential applications in laboratory experiments and scientific research. It is a colorless solid that is soluble in water and other organic solvents, and has a melting point of 123-126 °C. 4-OH-2-PCP is a potent agonist of the NMDA receptor and has been used in a variety of research studies.
科学的研究の応用
4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has been studied for its potential applications in scientific research. It has been used as a tool to study the NMDA receptor and its role in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. It has also been used to study the effects of NMDA receptor agonists on behavior and learning. In addition, 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has been used to study the effects of NMDA receptor agonists on memory and cognition.
作用機序
4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% is a potent agonist of the NMDA receptor. It binds to the NMDA receptor and activates the receptor, leading to the release of neurotransmitters such as glutamate and aspartate. Activation of the NMDA receptor leads to an increase in calcium levels in the cell, which can have a variety of effects on the cell, including the activation of enzymes and the production of proteins.
Biochemical and Physiological Effects
4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has been studied for its biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and aspartate, which can lead to an increase in brain activity. In addition, 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has been shown to increase the production of proteins and enzymes, which can lead to changes in the structure and function of cells.
実験室実験の利点と制限
4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has several advantages for laboratory experiments. It is a potent agonist of the NMDA receptor and can be used to study the effects of NMDA receptor agonists on behavior, cognition, and memory. In addition, it is soluble in water and other organic solvents, making it easy to use in experiments. However, it is important to note that 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% can be toxic in high doses and can have serious side effects.
将来の方向性
The potential applications of 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% in scientific research are vast. Future research could focus on the effects of 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. In addition, future research could focus on the effects of 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% on behavior and learning. Finally, future research could focus on the effects of 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% on memory and cognition.
合成法
4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-hydroxybenzaldehyde and 3-pyrrolidinylcarbonylphenylhydrazine in the presence of an acid catalyst. This reaction yields the hydrazone product. The second step involves the reaction of the hydrazone product with sodium nitrite in the presence of an acid catalyst. This yields 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% as the final product.
特性
IUPAC Name |
2-[3-(pyrrolidine-1-carbonyl)phenyl]-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-14-6-7-17-15(11-14)12-4-3-5-13(10-12)16(20)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVOHTSOGYUDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=O)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692775 |
Source


|
| Record name | 2-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-91-1 |
Source


|
| Record name | 2-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














